molecular formula C9H11NO B15357365 6-(1-Methylcyclopropyl)pyridin-3-ol

6-(1-Methylcyclopropyl)pyridin-3-ol

Cat. No.: B15357365
M. Wt: 149.19 g/mol
InChI Key: RUJBBECXKALYQL-UHFFFAOYSA-N
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Description

6-(1-Methylcyclopropyl)pyridin-3-ol is a chemical compound characterized by a pyridine ring substituted with a 1-methylcyclopropyl group at the 6-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylcyclopropyl)pyridin-3-ol typically involves the cyclopropanation of a suitable pyridine derivative followed by hydroxylation. One common method involves the reaction of 6-bromo-3-pyridinol with 1-methylcyclopropylmagnesium bromide under controlled conditions to introduce the 1-methylcyclopropyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylcyclopropyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropyl ring.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-(1-Methylcyclopropyl)pyridin-3-one.

    Reduction: Formation of 6-(1-Methylcyclopropyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-(1-Methylcyclopropyl)pyridin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(1-Methylcyclopropyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopropyl ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-3-pyridinol: Lacks the 1-methylcyclopropyl group, resulting in different chemical and biological properties.

    1-Methylcyclopropylpyridine: Lacks the hydroxyl group, affecting its reactivity and applications.

    3-Hydroxy-6-methylpyridine: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

6-(1-Methylcyclopropyl)pyridin-3-ol is unique due to the presence of both the hydroxyl group and the 1-methylcyclopropyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

6-(1-methylcyclopropyl)pyridin-3-ol

InChI

InChI=1S/C9H11NO/c1-9(4-5-9)8-3-2-7(11)6-10-8/h2-3,6,11H,4-5H2,1H3

InChI Key

RUJBBECXKALYQL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NC=C(C=C2)O

Origin of Product

United States

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